molecular formula C13H12O4 B8793537 Methyl 4-hydroxy-6-methoxy-2-naphthoate CAS No. 127266-02-8

Methyl 4-hydroxy-6-methoxy-2-naphthoate

Cat. No.: B8793537
CAS No.: 127266-02-8
M. Wt: 232.23 g/mol
InChI Key: QMHLCBOFHMGNES-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-methoxy-2-naphthoate is a naphthalene derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and a methyl ester at position 2 of the naphthalene ring. For example, Ethyl 4-hydroxy-6-methoxy-2-naphthoate (CAS: 538343-03-2) shares the same substitution pattern but differs in the ester group (ethyl vs. methyl) . The compound’s molecular formula is inferred as C₁₃H₁₂O₄ (based on Ethyl 4-hydroxy-6-methoxy-2-naphthoate: C₁₄H₁₄O₄, MW 246.26) .

Properties

CAS No.

127266-02-8

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-hydroxy-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-16-10-4-3-8-5-9(13(15)17-2)6-12(14)11(8)7-10/h3-7,14H,1-2H3

InChI Key

QMHLCBOFHMGNES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2C=C1)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes References
Methyl 4-hydroxy-6-methoxy-2-naphthoate -OH (4), -OCH₃ (6), -COOCH₃ (2) C₁₃H₁₂O₄ ~232.23 (inferred) Research intermediate (hypothesized)
Ethyl 4-hydroxy-6-methoxy-2-naphthoate -OH (4), -OCH₃ (6), -COOCH₂CH₃ (2) C₁₄H₁₄O₄ 246.26 Pharmaceutical synthesis (e.g., impurities in NSAIDs)
Methyl 4-hydroxy-1-methoxy-2-naphthoate -OH (4), -OCH₃ (1), -COOCH₃ (2) C₁₃H₁₂O₄ 232.23 Positional isomer; studied for crystallography
6-Methoxy-2-naphthoic acid -OCH₃ (6), -COOH (2) C₁₂H₁₀O₃ 202.21 Precursor for NSAIDs (e.g., Naproxen)
Methyl 6-(dimethylamino)-2-naphthoate -N(CH₃)₂ (6), -COOCH₃ (2) C₁₄H₁₅NO₂ 229.27 High-yield synthesis (up to 99%)

Functional Group Impact on Properties

Hydroxyl vs. Methoxy Groups: The hydroxyl group at position 4 in this compound increases polarity compared to non-hydroxylated analogs like Methyl 6-methoxy-2-naphthoate. Methoxy groups (e.g., at position 6) enhance lipophilicity, influencing bioavailability in pharmaceutical contexts .

Ester vs. Carboxylic Acid :

  • Methyl esters (e.g., in this compound) are typically more volatile and less acidic than carboxylic acids (e.g., 6-methoxy-2-naphthoic acid). This impacts their utility in chromatography and synthesis .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Derivatives like 6-Methoxy-2-naphthoic acid are precursors to Naproxen, a non-steroidal anti-inflammatory drug (NSAID) .
  • Material Science : Naphthoate esters act as ligands in coordination chemistry and catalysts in organic reactions (e.g., Methyl 1-bromo-2-naphthoate in catalytic applications) .

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